molecular formula C20H16N2 B5194532 4-methyl-N-phenylacridin-9-amine

4-methyl-N-phenylacridin-9-amine

Cat. No.: B5194532
M. Wt: 284.4 g/mol
InChI Key: LMMUAKMOXPUBDN-UHFFFAOYSA-N
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Description

4-methyl-N-phenylacridin-9-amine is a derivative of acridine, a class of compounds known for their broad range of biological activities and industrial applications. Acridine derivatives have been extensively studied for their unique physical and chemical properties, which make them valuable in various fields such as pharmaceuticals, dyes, and fluorescent materials .

Preparation Methods

The synthesis of 4-methyl-N-phenylacridin-9-amine typically involves the reaction of N-phenyl-1,2-diaminobenzene with 4-methylbenzaldehyde under acidic conditions. The reaction proceeds through a cyclization process to form the acridine ring system. Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

4-methyl-N-phenylacridin-9-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like water radical cations and reducing agents such as sodium borohydride. The major products formed from these reactions include quaternary ammonium cations and substituted acridines .

Mechanism of Action

The mechanism of action of 4-methyl-N-phenylacridin-9-amine involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets include DNA and topoisomerase enzymes .

Comparison with Similar Compounds

4-methyl-N-phenylacridin-9-amine is similar to other acridine derivatives such as acridine orange and amsacrine. it is unique due to its specific substitution pattern, which enhances its biological activity and reduces toxicity compared to other acridine derivatives . Similar compounds include:

Properties

IUPAC Name

4-methyl-N-phenylacridin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2/c1-14-8-7-12-17-19(14)22-18-13-6-5-11-16(18)20(17)21-15-9-3-2-4-10-15/h2-13H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMUAKMOXPUBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=C(C3=CC=CC=C3N=C12)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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